N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline
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Overview
Description
N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and hydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline typically involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nitric acid, halogens; often conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]benzene
- N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]pyridine
Uniqueness
N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline is unique due to its specific arrangement of aromatic rings and hydrazinylidene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
6266-37-1 |
---|---|
Molecular Formula |
C28H26N4O2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline |
InChI |
InChI=1S/C28H26N4O2/c1-33-25-17-13-21(14-18-25)27(31-29-23-9-5-3-6-10-23)28(22-15-19-26(34-2)20-16-22)32-30-24-11-7-4-8-12-24/h3-20,29-30H,1-2H3/b31-27+,32-28+ |
InChI Key |
OOLDGFBZCQRYGL-WWQQVGJXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/C(=N/NC3=CC=CC=C3)/C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=NNC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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